Bicyclo[2.1.1]hexan-1-ol
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Overview
Description
Bicyclo[2.1.1]hexan-1-ol is a saturated bridged-bicyclic compound that has garnered significant interest in the field of synthetic and medicinal chemistry. This compound is characterized by its unique three-dimensional structure, which makes it a valuable building block for pharmaceutical drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.1.1]hexan-1-ol typically involves photocatalytic cycloaddition reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using photochemistry. This reaction is initiated by the excitation of alkenes or bicyclo[1.1.0]butanes to generate diradicals, which then undergo cycloaddition to form the bicyclo[2.1.1]hexane framework .
Industrial Production Methods
Industrial production of this compound often involves scalable photochemical processes. These methods are designed to be efficient and modular, allowing for the production of various substituted derivatives of the compound .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.1.1]hexan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions .
Major Products
The major products formed from these reactions include ketones, aldehydes, hydrocarbons, and various substituted derivatives of this compound .
Scientific Research Applications
Bicyclo[2.1.1]hexan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Bicyclo[2.1.1]hexan-1-ol involves its interaction with molecular targets through its unique three-dimensional structure. This structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. The compound can also participate in various chemical pathways, leading to the formation of bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere for para-substituted benzene rings.
Bicyclo[3.1.1]heptane: Used as a bioisostere for meta-substituted benzene rings.
Bicyclo[2.2.1]hexane: Serves as a replacement for disubstituted benzene rings in drug candidates.
Uniqueness
Bicyclo[2.1.1]hexan-1-ol is unique due to its specific substitution patterns and the ability to explore chemical space inaccessible to aromatic motifs. Its three-dimensional structure provides distinct advantages in drug design and molecular interactions .
Properties
IUPAC Name |
bicyclo[2.1.1]hexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c7-6-2-1-5(3-6)4-6/h5,7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFNIRMYWJSEFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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